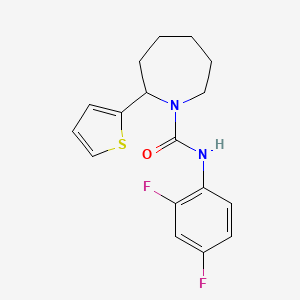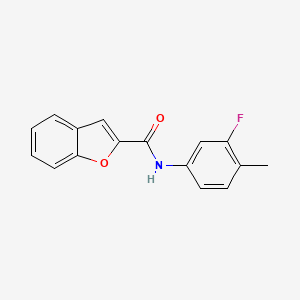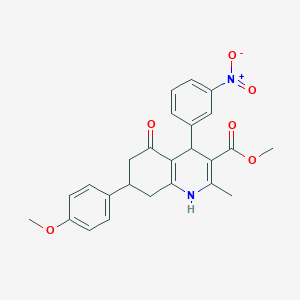![molecular formula C13H23N3 B4929145 N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine](/img/structure/B4929145.png)
N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine, also known as imidazoline receptor agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazoline derivatives, which are known for their ability to modulate various physiological processes.
Mécanisme D'action
N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine acts as an agonist of N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine receptors, which are G protein-coupled receptors that modulate various physiological processes. The compound binds to the N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine receptor and activates downstream signaling pathways, leading to the modulation of blood pressure, insulin secretion, and neuronal survival. The exact mechanism of action of the compound is still under investigation, and further studies are needed to elucidate its molecular mechanisms.
Biochemical and Physiological Effects:
N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce blood pressure by modulating the sympathetic nervous system and improving endothelial function. The compound also enhances insulin secretion by activating N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine receptors in pancreatic beta cells. In addition, the compound has been shown to have neuroprotective effects by promoting neuronal survival and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. The compound also has a high affinity for N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine receptors, allowing for precise modulation of downstream signaling pathways. However, the compound has some limitations, including its potential toxicity and the lack of available data on its long-term safety and efficacy.
Orientations Futures
There are several future directions for the study of N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine. One direction is to investigate the molecular mechanisms underlying its therapeutic effects, including its interactions with N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine receptors and downstream signaling pathways. Another direction is to explore its potential applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in long-term use and in different patient populations.
Conclusion:
N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine is a promising compound with potential therapeutic applications in various diseases. The compound acts as an agonist of N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine receptors, modulating various physiological processes. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of inflammatory diseases, oxidative stress-related disorders, and neurodegenerative disorders. Further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to evaluate its safety and efficacy in long-term use.
Méthodes De Synthèse
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine involves the reaction of cyclooctanone with ethylenediamine to form N-(2-aminoethyl)cyclooctanone, which is further reacted with 4-chloro-1H-imidazole to obtain the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, diabetes, and neurodegenerative disorders. The compound acts as an agonist of N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine receptors, which are involved in the regulation of blood pressure, insulin secretion, and neuronal survival. The compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-2-4-6-12(7-5-3-1)15-9-8-13-10-14-11-16-13/h10-12,15H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPZIELICIGPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-imidazol-5-yl)ethyl]cyclooctanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)

![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)

![methyl 4-(4-{[isopropyl(2-methoxyethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4929138.png)
![N-(4-phenoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929140.png)

![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)